Silane, 1,4-phenylenebis[triphenyl

Description

Silane, 1,4-phenylenebis[triphenyl] (CAS 13183-70-5), also known as 1,4-bis(trimethylsilyl)benzene, is a silicon-based aromatic compound with two trimethylsilyl groups symmetrically attached to the 1,4-positions of a benzene ring. Its molecular formula is C₁₂H₂₂Si₂, and it has a molecular weight of 222.47 g/mol . This compound is notable for its structural rigidity, thermal stability, and applications in materials science, particularly as a precursor in organic synthesis and silicon-containing polymers .

Properties

Molecular Formula |

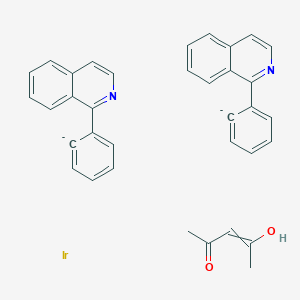

C35H28IrN2O2-2 |

|---|---|

Molecular Weight |

700.8 g/mol |

IUPAC Name |

4-hydroxypent-3-en-2-one;iridium;1-phenylisoquinoline |

InChI |

InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;/h2*1-7,9-11H;3,6H,1-2H3;/q2*-1;; |

InChI Key |

SQMQOSSYPCILHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |

Origin of Product |

United States |

Preparation Methods

Silane, 1,4-phenylenebis[triphenyl] is typically synthesized through the reaction of 1,4-dibromobenzene with triphenylmagnesium silicide. The reaction is usually carried out in a dry environment to avoid the influence of moisture and oxygen . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Silane, 1,4-phenylenebis[triphenyl] undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.

Substitution: The compound can undergo substitution reactions where the triphenylsilyl groups are replaced by other functional groups.

Common reagents used in these reactions include hydrosilanes, boron trifluoride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound exhibits significant utility in various scientific domains:

Chemistry

- Organic Synthesis : It serves as a solvent or catalyst in organic reactions, facilitating the selective mineralization of alcohols, ketones, and amines. Its ability to act as a hydride donor enhances its effectiveness in reduction reactions .

Biology

- Biomaterials : Silane, 1,4-phenylenebis[triphenyl] is utilized in developing organic semiconductor materials for optoelectronic devices. Its unique structure allows for effective interaction with biological molecules .

Industry

- Advanced Materials : The compound is employed in producing coatings and adhesives due to its excellent bonding properties. It acts as a coupling agent that enhances the adhesion between organic polymers and inorganic substrates .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of silane against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 40 |

The compound induced apoptosis through mitochondrial disruption and increased reactive oxygen species production .

Case Study 2: Antimicrobial Activity

Research assessed the antimicrobial efficacy of silane against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

This demonstrates significant potential for use in antimicrobial applications .

Mechanism of Action

The mechanism by which Silane, 1,4-phenylenebis[triphenyl] exerts its effects involves its ability to act as a radical H-donor or hydride donor. This property makes it an effective reducing agent in various chemical reactions . The molecular targets and pathways involved include interactions with oxygen and fluorine, which are facilitated by the silicon atoms in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 1,4-Phenylenebis(methylene) Derivatives

- 1,4-Phenylenebis(methylene)selenocyanate (p-XSC) Structure: Two selenocyanate (-SeCN) groups attached via methylene bridges to a 1,4-phenylene core. Properties: Exhibits chemopreventive activity against carcinogens, attributed to selenium's redox-modulating properties . Applications: Studied in cancer research for inhibiting cytochrome P450 enzymes (e.g., CYP1A1/2) .

1,4-Phenylenebis(triphenylphosphonium) Bromide

- Structure : Two triphenylphosphonium groups linked to a 1,4-phenylene core via methylene bridges, with bromide counterions.

- Properties : Cationic charge enhances solubility in polar solvents; used in ion-pairing and membrane transport studies.

- Applications : Demonstrated binding to membrane proteins (e.g., EmrE) via isothermal titration calorimetry (ITC) .

2.1.2. Oxygen-Bridged Analogues

- 2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid]

2.1.3. Silicon-Based Analogues

- 1,4-Phenylenebis[(2-bicyclo[2.2.1]hept-5-en-2-ylethyl)dimethylsilane]

Comparative Data Table

Key Differences :

- Electrophilicity: Trimethylsilyl groups are electron-donating, enhancing aromatic stability, whereas selenocyanate and phosphonium groups are electron-withdrawing, increasing reactivity .

- Thermal Stability : Silicon derivatives exhibit higher thermal stability (>300°C) compared to selenium or phosphonium analogues (<200°C) .

Biological Activity

Silane, 1,4-phenylenebis[triphenyl] (commonly referred to as triphenylsilylbenzene), is a compound that has garnered interest in various fields, particularly in materials science and organic synthesis. This article focuses on its biological activity, exploring its mechanisms of action, potential applications in medicine, and relevant research findings.

- Molecular Formula : C42H34Si2

- Molecular Weight : 634.8 g/mol

- IUPAC Name : 1,4-bis(triphenylsilyl)benzene

Mechanisms of Biological Activity

The biological activity of silane compounds often relates to their ability to interact with biological molecules through various mechanisms:

- Halogen Bonding : The presence of silicon can facilitate unique interactions with nucleophiles in biological systems, potentially influencing enzyme activities and receptor interactions.

- Lewis Acid Behavior : As a Lewis acid, triphenylsilylbenzene can activate electrophilic centers in biomolecules, enhancing reactivity and selectivity in biochemical reactions .

- Stabilization of Biological Structures : Its silane groups can form stable complexes with proteins and nucleic acids, potentially influencing their structure and function.

Anticancer Activity

Recent studies have indicated that silane compounds can exhibit anticancer properties. For example:

- A study demonstrated that triphenylsilyl derivatives could induce apoptosis in cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

- Another research highlighted the compound's ability to inhibit tumor growth in xenograft models by modulating signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

Silane compounds have also been investigated for their antimicrobial activity:

- Research has shown that triphenylsilylbenzene exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

- Additionally, the compound's ability to form films on surfaces enhances its effectiveness as an antimicrobial agent in coatings and materials.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), triphenylsilylbenzene was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with IC50 values around 20 µM. Mechanistic studies revealed that the compound triggered apoptosis through the intrinsic pathway by activating caspase cascades.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 40 |

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of triphenylsilylbenzene against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, demonstrating significant potential for use in antimicrobial applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Research Findings

Several studies have explored the biological implications of silane compounds:

- Cellular Interaction Studies : Investigations into how triphenylsilylbenzene interacts with cellular membranes have shown that it can alter membrane fluidity, which may enhance drug delivery systems.

- Toxicological Assessments : Toxicity studies reveal that while low concentrations are generally safe for mammalian cells, higher doses can lead to cytotoxic effects, necessitating careful dosage considerations in therapeutic applications.

- Synergistic Effects : When combined with conventional antibiotics, triphenylsilylbenzene has been shown to enhance the efficacy of these drugs against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.